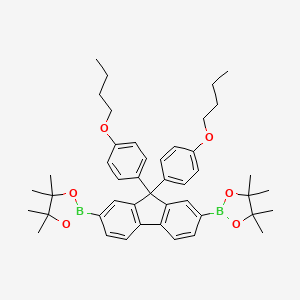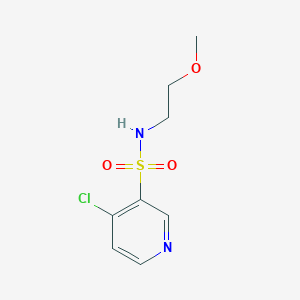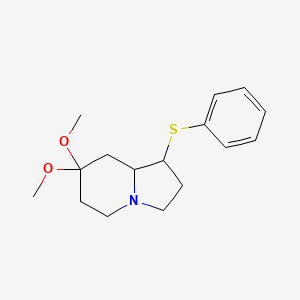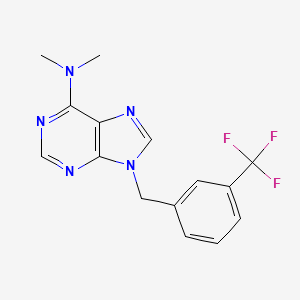
9H-Purin-6-amine, N,N-dimethyl-9-((3-(trifluoromethyl)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a purine ring system. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a benzyl halide containing a trifluoromethyl group. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-9-benzyl-9H-purin-6-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
9-(3-(Trifluoromethyl)benzyl)-9H-purin-6-amine: Lacks the N,N-dimethyl groups, affecting its reactivity and interactions.
Uniqueness
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is unique due to the presence of both the N,N-dimethyl groups and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
112089-11-9 |
|---|---|
Fórmula molecular |
C15H14F3N5 |
Peso molecular |
321.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine |
InChI |
InChI=1S/C15H14F3N5/c1-22(2)13-12-14(20-8-19-13)23(9-21-12)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
YJEZTPSRMVGAHO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
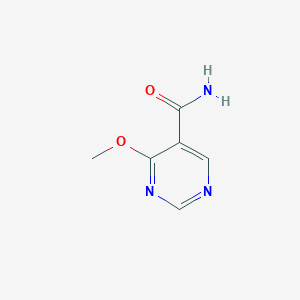

![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
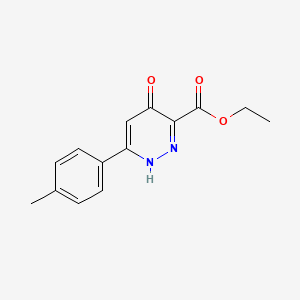
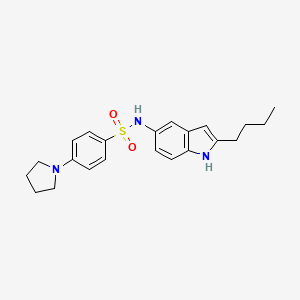
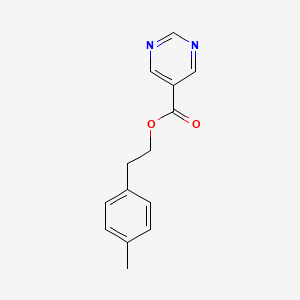
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
